CGP 65015 is a compound that has been studied for its potential pharmacological applications, particularly in the context of neurological disorders. It is classified as a selective antagonist of the metabotropic glutamate receptor subtype 5, which plays a significant role in modulating neurotransmission in the central nervous system. This compound has garnered attention in research due to its implications in treating conditions such as anxiety, depression, and other mood disorders.
The compound CGP 65015 was initially developed by researchers at the pharmaceutical company Novartis. Its discovery is part of a broader effort to explore metabotropic glutamate receptors as therapeutic targets for various neuropsychiatric conditions. The synthesis and characterization of CGP 65015 have been documented in several scientific publications, highlighting its potential utility in pharmacology.
CGP 65015 falls under the category of pharmacological agents and specifically targets metabotropic glutamate receptors. It is classified as an antagonist, meaning it inhibits the action of glutamate at these receptors, which can lead to various physiological effects.
The synthesis of CGP 65015 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with readily available starting materials that undergo a series of reactions, including alkylation and cyclization.
CGP 65015 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.
CGP 65015 undergoes various chemical reactions typical of organic compounds, particularly those involving nucleophilic substitutions and electrophilic additions.
The mechanism by which CGP 65015 exerts its effects involves binding to the metabotropic glutamate receptor subtype 5, inhibiting its activity. This inhibition leads to a decrease in excitatory neurotransmission mediated by glutamate.
CGP 65015 is primarily used in research settings to explore the role of metabotropic glutamate receptors in various neurological disorders. Its applications include:
CGP 65015 is classified chemically as a hydroxypyridinone derivative. Its systematic name is 1,2-dimethyl-3-hydroxypyridin-4-one, though it may be referenced under alternative designations in specific pharmacological contexts. The compound has the molecular formula C₁₄H₁₅NO₄
and a molecular weight of 261.27 g/mol. Its structure features a bidentate ligand system centered on the hydroxypyridinone ring, which provides high-affinity binding sites for ferric iron (Fe³⁺). The CAS registry number assigned to CGP 65015 is 189564-33-8 [1].
Table 1: Chemical Identity of CGP 65015
Property | Value |
---|---|
IUPAC Name | 1,2-Dimethyl-3-hydroxypyridin-4-one |
Molecular Formula | C₁₄H₁₅NO₄ |
Molecular Weight | 261.27 g/mol |
CAS Registry Number | 189564-33-8 |
Iron-Binding Stoichiometry | Bidentate (3:1 chelator:iron) |
Primary Mechanism | Formation of stable, water-soluble iron complexes |
The SMILES notation for CGP 65015 is O=C1C(O)=C(C(O)C2=CC=CC=C2)N(CCO)C=C1
, illustrating the hydroxypyridinone core and the appended hydroxybenzyl substituent that enhances its iron-chelating capacity and solubility. This structural configuration allows CGP 65015 to penetrate cellular membranes effectively and access labile iron pools within tissues [1] [8].
The development of hydroxypyridinone chelators emerged from the urgent need for oral alternatives to desferrioxamine (DFO), the first clinically utilized iron chelator. While DFO demonstrated efficacy, its parenteral administration (requiring prolonged subcutaneous infusions) and high cost significantly limited its utility, particularly in resource-constrained regions. The discovery of deferiprone (L1, CP20) in the 1980s marked the first orally active hydroxypyridinone chelator, establishing the pharmacological potential of this chemical class [3] [8].
Research efforts subsequently focused on optimizing the hydroxypyridinone scaffold to enhance iron-binding affinity, pharmacokinetics, and safety profiles. This led to the synthesis and evaluation of numerous analogs, including CP94 and HBED. CGP 65015 was developed during this iterative optimization phase, designed to improve upon the pharmacodynamic efficacy and metabolic stability observed in earlier generation compounds like deferiprone. Preclinical screening utilized specialized primate models, notably iron-overloaded marmosets (Callithrix jacchus), due to their predictive value for iron-clearing efficiency in humans. These models employed standardized iron-loading protocols involving intraperitoneal injections of iron (III) hydroxide polyisomaltose, followed by precise quantification of urinary and fecal iron excretion post-chelation therapy [5] [8].
Table 2: Evolution of Key Hydroxypyridinone Iron Chelators
Compound (Code) | Key Development Milestone | Administration Route |
---|---|---|
Deferiprone (L1, CP20) | First orally active hydroxypyridinone chelator; licensed in Europe/Canada (1990s) | Oral |
CP94 | Demonstrated enhanced iron excretion in primate models | Oral |
HBED | High efficacy but limited by formulation challenges | Oral (Pro-drug forms) |
CGP 65015 | Optimized bidentate chelator with significant fecal iron excretion | Oral |
Deferasirox (ICL670A) | Tridentate chelator; later approved globally | Oral |
CGP 65015 was part of a broader chemical exploration that yielded other notable candidates like CGP75254A and ICL670A (deferasirox), the latter achieving widespread clinical adoption. The development pathway underscored the critical role of structure-activity relationship (SAR) studies in refining iron chelation efficacy and pharmacokinetic properties within this chemical class [5] [8].
Chronic blood transfusions, essential for managing refractory anemias like β-thalassemia major and myelodysplastic syndromes, inevitably cause iron overload. Each unit of transfused red blood cells introduces approximately 200–250 mg of iron. The human body lacks an active mechanism to excrete this excess iron, leading to its accumulation in vital organs such as the liver, heart, and endocrine glands. Unchelated iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, resulting in oxidative damage to cellular structures, lipids, proteins, and DNA. This manifests clinically as cardiomyopathy, liver fibrosis/cirrhosis, diabetes mellitus, and endocrine dysfunction [6] [8].
Iron chelation therapy aims to neutralize labile iron and promote its excretion, thereby preventing or reversing organ damage. The therapeutic rationale for developing potent oral chelators like CGP 65015 centers on several key requirements:
Table 3: Iron Excretion Efficacy of CGP 65015 in Marmoset Model
Chelator | Dose (μmol IBE/kg) | Urinary Iron Excretion Increase | Fecal Iron Excretion Increase | Duration of Effect |
---|---|---|---|---|
CGP 65015 | 150 | Dramatic increase (>150% baseline) | Significant increase (>200% baseline) | >48 hours post-dose |
Desferrioxamine | 150 (Equivalent IBE) | Moderate increase | Moderate increase | <24 hours post-dose |
Deferiprone (L1) | 150 (Equivalent IBE) | Significant increase | Mild increase | ~12–24 hours |
IBE = Iron Binding Equivalent; Accounts for chelator:iron stoichiometry [5]
The pharmacological goal of CGP 65015 therapy is achieving negative iron balance, where daily iron excretion exceeds transfusional iron intake. Monitoring relies on serum ferritin trends, liver iron concentration (LIC) via biopsy or MRI, and increasingly, cardiac T2* MRI to detect myocardial siderosis. Persistent LIC > 15 mg/g dry weight or cardiac T2* < 20 ms indicate high risk for complications and necessitate intensified chelation [6] [8]. The ability of CGP 65015 to mobilize deep iron stores and sustain elevated excretion over multiple days, as evidenced in primate models, positions it as a candidate for maintaining protective iron balance in chronically transfused patients [5].
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4